molecular formula C25H25N7O3 B11555361 6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11555361
M. Wt: 471.5 g/mol
InChI Key: ILAYOIKTNHKPNT-WGOQTCKBSA-N
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Description

6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, such as hydrazones and triazines, through condensation reactions. These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N7O3

Molecular Weight

471.5 g/mol

IUPAC Name

2-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H25N7O3/c1-33-20-12-10-19(11-13-20)28-24-29-23(27-18-7-5-4-6-8-18)30-25(31-24)32-26-16-17-9-14-21(34-2)22(15-17)35-3/h4-16H,1-3H3,(H3,27,28,29,30,31,32)/b26-16+

InChI Key

ILAYOIKTNHKPNT-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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